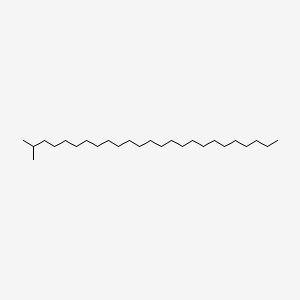

2-Methylpentacosane

Vue d'ensemble

Description

2-Methylpentacosane: is a hydrocarbon with the molecular formula C26H54 and a molecular weight of 366.7070 g/mol . It is a branched alkane, specifically a methyl-substituted pentacosane. This compound is part of a larger class of long-chain alkanes, which are known for their hydrophobic properties and are often found in natural waxes and oils.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpentacosane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where a pentacosane is reacted with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes followed by selective methylation. These processes are carried out in large reactors under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylpentacosane primarily undergoes reactions typical of alkanes, such as:

Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under strong oxidizing conditions.

Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.

Major Products:

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Smaller alkanes or alkenes if cleavage occurs.

Substitution: Halogenated alkanes.

Applications De Recherche Scientifique

Insect Behavior and Pest Management

One of the most notable applications of 2-methylpentacosane is in the field of insect pest management. Research indicates that this compound plays a crucial role in influencing the behavior of various insect species, particularly termites.

Insecticidal Properties

- Insecticide Composition : this compound has been included in hydrocarbon mixtures used as insecticides. For instance, a patent describes mixtures containing 5-methylpentacosane, 11-methylpentacosane, and this compound, which demonstrate effective insecticidal properties against termites and other social insects .

- Mechanism of Action : The compound exhibits an "arresting" effect on insect populations, disrupting their normal behavior and potentially leading to colony collapse. Experimental studies have shown that termites exposed to treated surfaces with these hydrocarbon mixtures exhibit significantly reduced activity levels .

- Field Applications : The application rates for these mixtures can vary widely, typically ranging from to , depending on the target species and desired efficacy .

Case Study 1: Termite Control

A study demonstrated the effectiveness of a mixture containing this compound against termite populations. The methodology involved treating filter paper with a hydrocarbon mixture that included this compound and observing termite behavior over time:

-

Methodology :

- Filter paper was treated with a pentane solution of the hydrocarbon mixture.

- Termites were placed on treated and untreated papers.

- Activity was measured at intervals of 1, 2, and 4 hours.

- Results :

Case Study 2: Resistance Management

Another study explored how the addition of hydrocarbons like this compound could enhance the transmission of biocides among termite populations. This approach aims to improve the overall effectiveness of pest control strategies by ensuring that biocides are more effectively shared within colonies .

Comparative Analysis of Hydrocarbon Mixtures

| Mixture Component | Proportion (%) |

|---|---|

| 5-Methylpentacosane | 4 - 19 |

| 11-Methylpentacosane | 29 - 43 |

| (Z)-9-Pentacosene | 12 - 27 |

| n-Pentacosane | 20 - 35 |

| n-Hexacosane | 1 - 10 |

This table summarizes typical proportions found in effective insecticidal mixtures that include this compound as a key component.

Mécanisme D'action

The mechanism of action of 2-Methylpentacosane is largely dependent on its hydrophobic and non-reactive nature. In biological systems, it interacts with lipid membranes, potentially altering membrane fluidity and permeability. Its long hydrocarbon chain allows it to embed within lipid bilayers, affecting the physical properties of the membrane.

Comparaison Avec Des Composés Similaires

Pentacosane: A straight-chain alkane with the formula C25H52.

3-Methylpentacosane: Another branched alkane with a methyl group at the third carbon.

Hexacosane: A straight-chain alkane with the formula C26H54, similar in molecular weight but without branching.

Uniqueness: 2-Methylpentacosane is unique due to its specific branching, which can influence its physical properties such as melting point and solubility. The presence of the methyl group can also affect its reactivity and interactions with other molecules compared to its straight-chain counterparts.

Activité Biologique

2-Methylpentacosane (C26H54) is a long-chain alkane that has garnered interest in various biological studies due to its presence in different organisms and its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, sources, and relevant research findings.

This compound is characterized by its long carbon chain, which influences its physical and chemical properties. It is part of a larger family of hydrocarbons known as cuticular hydrocarbons (CHCs), which play crucial roles in the ecology and physiology of various organisms.

Sources

This compound has been identified in several species, including:

- Cryptotermes brevis : A species of termite where it serves as a component of the cuticular hydrocarbon profile.

- Coptotermes formosanus : Another termite species noted for its complex CHC composition.

- Hamamelis virginiana (Witch Hazel): A plant from which this compound has been extracted and studied for potential therapeutic applications .

Antimicrobial Properties

Research indicates that long-chain alkanes, including this compound, may exhibit antimicrobial properties. A study on the cuticular hydrocarbons of various insects showed that these compounds can influence microbial growth, suggesting a protective role against pathogens .

Antioxidant Activity

The antioxidant potential of this compound has been explored in studies involving plant extracts. For instance, extracts containing this compound demonstrated significant scavenging activity against free radicals, indicating its potential use in combating oxidative stress .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Insect Chemical Ecology : A study focused on the CHC profiles of termites found that this compound contributes to the chemical communication system within colonies. The presence of this compound can affect behavior and colony dynamics .

- Plant Extracts : In research involving Hamamelis virginiana, this compound was part of a broader analysis assessing the plant's anti-inflammatory and antimicrobial properties. The study indicated that compounds like this compound could enhance the therapeutic efficacy of plant extracts .

- GC-MS Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) analyses have identified this compound in various biological samples, providing insights into its concentration and potential biological roles. For example, one study reported concentrations alongside other hydrocarbons in specific insect species, highlighting its ecological significance .

Research Findings Table

Propriétés

IUPAC Name |

2-methylpentacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)3/h26H,4-25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNSSRODJSSVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335567 | |

| Record name | 2-Methylpentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-87-8 | |

| Record name | 2-Methylpentacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpentacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPENTACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0NEC7M413 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.